![molecular formula C20H25N5O2 B2876795 4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)-N-(邻甲苯基)哌嗪-1-甲酰胺 CAS No. 2034338-98-0](/img/structure/B2876795.png)

4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)-N-(邻甲苯基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

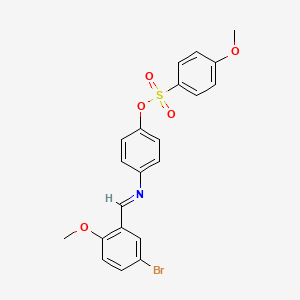

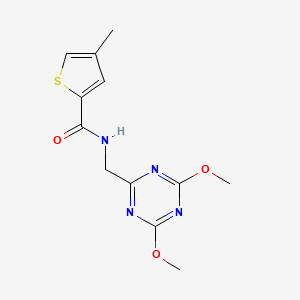

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 4-position with a carbonyl group, which is further linked to a piperazine ring. The piperazine ring is substituted at the 1-position with a carboxamide group, which is further substituted with an o-tolyl group (a phenyl ring with a methyl group at the ortho position).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydropyrazolo[1,5-a]pyridine core would likely impart rigidity to the molecule, while the piperazine ring could potentially adopt a chair or boat conformation. The presence of the carbonyl group and the carboxamide group could also lead to the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the carboxamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple nitrogen atoms and the carbonyl group could enhance its solubility in polar solvents. The compound could also exhibit strong UV absorption due to the presence of the conjugated system .科学研究应用

杂环化合物的合成

类似于 4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)-N-(邻甲苯基)哌嗪-1-甲酰胺的化合物已被合成用于开发新型稠合杂环化合物。例如,取代的吡唑并[4,3-c]吡啶-3-醇的合成展示了这些化合物形成杂环结构的多功能性,这些杂环结构在药物化学和药物开发中具有潜在的应用 (Karthikeyan, Vijayakumar, & Sarveswari, 2014)。

抗菌和抗炎剂

从维斯那京酮和凯林酮合成的新型苯并二呋喃基;1,3,5-三嗪;1,3,5-噁二氮杂卓;和噻唑并嘧啶类表现出显着的抗炎和镇痛活性。这些化合物作为环氧合酶-1/2 抑制剂进行了筛选,并表现出显着的抑制活性,证明了相关化合物在开发新治疗剂中的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

G 蛋白偏向多巴胺能药

将吡唑并[1,5-a]吡啶杂环片段并入 1,4-二取代芳香哌嗪中,发现了高亲和力多巴胺受体部分激动剂。这些化合物被表征为在多巴胺 D2 受体上优先激活 G 蛋白而不是 β-arrestin 募集,表明它们在设计用于精神疾病的新型治疗剂中的作用 (Möller 等,2017)。

结核病治疗

合成了部分 3-苯基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶衍生物,并将其评估为结核分枝杆菌泛酸合成酶抑制剂。在这些化合物中,特定的衍生物对结核分枝杆菌表现出显着的活性,表明它们在结核病治疗中的潜在作用 (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013)。

原卟啉原氧化酶抑制剂

一系列作为候选除草剂合成的 3H-吡唑并[3,4-d][1,2,3]三嗪-4-酮衍生物在体外表现出优异的除草活性,并对原卟啉原氧化酶活性有很强的抑制作用。这展示了此类化合物在农业应用以及研究植物生长和发育中涉及的生化途径中的潜力 (Li 等,2008)。

未来方向

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” could potentially be of interest in medicinal chemistry due to the presence of the tetrahydropyrazolo[1,5-a]pyridine core . Future research could explore its synthesis, properties, and potential biological activities.

作用机制

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The interaction with its target results in changes that disrupt the normal function of the core protein, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the formation of the viral capsid, a necessary step in the replication of the virus . The downstream effects include a reduction in the production of new viral particles .

Pharmacokinetics

It’s noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means that the number of HBV particles in the body is reduced, which could potentially lead to a decrease in the severity of the disease .

属性

IUPAC Name |

N-(2-methylphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-15-6-2-3-8-17(15)21-20(27)24-12-10-23(11-13-24)19(26)18-14-16-7-4-5-9-25(16)22-18/h2-3,6,8,14H,4-5,7,9-13H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDMDPYKIHEONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)